

# Discovery and Development of CB-839 (Telaglenastat)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SPC 839  |           |
| Cat. No.:            | B1681060 | Get Quote |

CB-839 is an orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2] Developed by Calithera Biosciences, CB-839 targets the dependence of many tumor cells on glutamine for energy production and biosynthesis.[3][4][5] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and the production of other essential metabolites.[2][6] This disruption of glutamine metabolism leads to cancer cell death and has shown anti-tumor activity in various preclinical models.[1][6] CB-839 has been evaluated in Phase I and II clinical trials for a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[3][4][7] [8][9][10][11]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for CB-839 in preclinical studies.

Table 1: In Vitro Potency and Antiproliferative Activity of CB-839



| Parameter                              | Cell Line/Target                      | Value                                                        | Reference |
|----------------------------------------|---------------------------------------|--------------------------------------------------------------|-----------|
| IC50                                   | Recombinant Human<br>GAC              | 24 nM                                                        | [12][13]  |
| Endogenous Mouse<br>Kidney Glutaminase | 23 nM                                 | [1]                                                          |           |
| Endogenous Mouse<br>Brain Glutaminase  | 28 nM                                 | [1]                                                          | _         |
| GI50                                   | MDA-MB-231 (TNBC)                     | 19 nM                                                        | [12]      |
| HCC1806 (TNBC)                         | 20–55 nM                              | [1][12]                                                      |           |
| Antiproliferative IC50                 | Breast Cancer Cell<br>Lines           | Varies by cell line                                          | [14]      |
| Effect on Glutamine<br>Metabolism      | HCC1806 & T47D<br>cells (1 μM CB-839) | Inhibition of glutamine consumption and glutamate production | [1]       |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; GAC: Glutaminase C (a splice variant of GLS1); TNBC: Triple-Negative Breast Cancer.

Table 2: In Vivo Antitumor Efficacy of CB-839



| Animal Model                   | Treatment                                     | Tumor Growth<br>Inhibition (TGI)                                | Reference |
|--------------------------------|-----------------------------------------------|-----------------------------------------------------------------|-----------|
| Patient-Derived TNBC Xenograft | CB-839 (200 mg/kg, p.o., twice daily)         | 61% (single agent)                                              | [1][13]   |
| JIMT-1 Xenograft<br>(HER2+)    | CB-839 (200 mg/kg, p.o., twice daily)         | 54% (single agent)                                              | [1][13]   |
| JIMT-1 Xenograft<br>(HER2+)    | CB-839 (200 mg/kg) +<br>Paclitaxel (10 mg/kg) | 100%                                                            | [1][13]   |
| CAL-27 Xenograft<br>(HNSCC)    | CB-839 + Ionizing<br>Radiation                | Significant reduction in tumor growth compared to monotherapies | [8]       |

p.o.: Per os (by mouth); TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2 positive; HNSCC: Head and Neck Squamous Cell Carcinoma.

#### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

#### **Glutaminase Activity Assay**

This protocol is used to determine the inhibitory activity of CB-839 on the glutaminase enzyme.

- Reagents and Materials:
  - Recombinant human glutaminase C (rHu-GAC).
  - CB-839 (prepared in DMSO).
  - Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, and 0.01% Triton X-100.[13]
  - Substrate: L-glutamine.



- Coupling Enzyme: Glutamate dehydrogenase (GDH).
- Fluorescence plate reader.
- Procedure:
  - 1. Prepare a solution of the inhibitor (CB-839) in DMSO.
  - 2. In a microplate, pre-mix the inhibitor with glutamine and glutamate dehydrogenase.[13]
  - 3. Initiate the enzymatic reaction by adding rHu-GAC to the mixture. The final reaction should contain approximately 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH in the assay buffer with 2% DMSO.[13]
  - 4. The conversion of glutamine to glutamate by glutaminase is coupled to the GDH-catalyzed reduction of NADP+ to NADPH.
  - 5. Monitor the generation of NADPH by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 15 minutes.[13]
  - 6. Calculate the IC50 value by plotting the rate of NADPH generation against the inhibitor concentration.

#### **Cell Proliferation Assay**

This assay measures the effect of CB-839 on the growth of cancer cell lines.

- Reagents and Materials:
  - Cancer cell lines (e.g., HCC1806, MDA-MB-231).
  - Complete cell culture medium.
  - o CB-839.
  - Cell Titer-Glo® Luminescent Cell Viability Assay kit or similar.
  - Luminometer.



#### Procedure:

- 1. Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- 2. Treat the cells with a serial dilution of CB-839 for 72 hours.[1][14]
- 3. At the end of the incubation period, measure cell viability using a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
- 4. Generate dose-response curves by plotting cell viability against the concentration of CB-839 to determine the GI50 or IC50 values.[14]

#### In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of CB-839 in a living organism.

- Reagents and Materials:
  - Immunocompromised mice (e.g., SCID mice).
  - Cancer cells for implantation (e.g., patient-derived TNBC cells, JIMT-1 cells).
  - CB-839 formulated for oral administration.
  - Calipers for tumor measurement.
- Procedure:
  - 1. Implant cancer cells subcutaneously or orthotopically into the mice.
  - 2. Allow the tumors to grow to a palpable size.
  - 3. Randomize the mice into treatment and control groups.
  - 4. Administer CB-839 (e.g., 200 mg/kg) orally, typically twice daily.[1] The vehicle used for the control group should be administered on the same schedule.



- 5. For combination studies, administer the other therapeutic agent (e.g., paclitaxel) according to its established protocol.[1]
- 6. Measure tumor volume using calipers at regular intervals throughout the study.
- 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker studies).
- 8. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

## **Visualizations: Signaling Pathways and Workflows**

The following diagrams illustrate the mechanism of action of CB-839 and a typical experimental workflow.





Click to download full resolution via product page

Caption: Mechanism of action of CB-839 in cancer cells.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for evaluating CB-839.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apexbt.com [apexbt.com]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]



- 5. Calithera Biosciences, Inc. Presents Preclinical Study Findings For CB-839 At The 2015 Novel Cancer Therapeutics Summit BioSpace [biospace.com]
- 6. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and Development of CB-839 (Telaglenastat)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681060#spc-839-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com